

# In-depth Technical Guide to the Chemical Structure and Properties of DB1113

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DB1113    |           |
| Cat. No.:            | B10823908 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**DB1113** is a novel bifunctional compound, identified as a Proteolysis Targeting Chimera (PROTAC), designed for the targeted degradation of a specific array of protein kinases. As detailed in patent WO2022093742A1, where it is referenced as "Example 24," this molecule holds significant potential for research in diseases and disorders mediated by aberrant kinase activity. This technical guide provides a comprehensive overview of the chemical structure of **DB1113**, alongside available data on its biological targets and the experimental protocols relevant to its characterization.

### **Chemical Structure and Properties**

**DB1113** is a complex molecule with the chemical formula  $C_{59}H_{68}F_{3}N_{13}O_{6}S$  and a molecular weight of 1144.31 g/mol . Its unique structure is central to its function as a PROTAC, incorporating moieties that facilitate its interaction with both target proteins and the cellular degradation machinery.

#### Chemical Identity:

Compound Name: DB1113

Patent Reference: Example 24 in WO2022093742A1[1]



CAS Number: 2769753-53-7[1]

Molecular Formula: C59H68F3N13O6S[2]

• Molecular Weight: 1144.31[2]

Regrettably, a publicly available 2D chemical structure diagram or a canonical SMILES string for **DB1113** has not been identified in the current search. For the precise chemical structure, direct reference to the full text of patent WO2022093742A1 is required.

#### **Mechanism of Action: Targeted Kinase Degradation**

**DB1113** functions as a bifunctional compound that induces the degradation of specific protein kinases.[1][3] As a PROTAC, its mechanism of action involves the recruitment of an E3 ubiquitin ligase to the target kinase, leading to the ubiquitination and subsequent degradation of the kinase by the proteasome.

The logical workflow of **DB1113**'s mechanism of action can be visualized as follows:



Click to download full resolution via product page

Figure 1: Mechanism of action of DB1113 as a PROTAC. (Within 100 characters)

# **Biological Targets**

**DB1113** has been demonstrated to induce the degradation of a broad spectrum of kinases. This multi-targeted profile suggests its potential utility in studying complex signaling networks



and diseases driven by multiple kinase pathways.

Table 1: Known Kinase Targets of **DB1113** 

| Kinase Family         | Specific Targets Degraded by DB1113                                                            |
|-----------------------|------------------------------------------------------------------------------------------------|
| Tyrosine Kinases      | ABL1, ABL2, CSK, EPHA3, FER, PTK2B, TNK2                                                       |
| CDK Family            | CDK4, CDK11B                                                                                   |
| MAPK Family           | MAPK7, MAPK8, MAPK9, MAPK14,<br>MAPKAPK2, MAPKAPK3, MAP3K20, MAP4K1,<br>MAP4K2, MAP4K3, MAP4K5 |
| Other Ser/Thr Kinases | BLK, GAK, LIMK1, NLK, PDIK1L, RIPK1,<br>RPS6KA1, RPS6KA3, SIK2, SIK3, STK35,<br>ULK1           |

Source: MedChemExpress, TargetMol[1][4]

# **Experimental Protocols**

Detailed experimental protocols for the synthesis and biological evaluation of **DB1113** are expected to be described within patent WO2022093742A1. Accessing the full patent documentation is necessary to obtain these methodologies. The anticipated protocols would include:

- Chemical Synthesis: Step-by-step procedures for the organic synthesis of **DB1113**, including reagents, reaction conditions, and purification methods.
- Biological Assays: Methodologies for assessing the biological activity of DB1113, which may include:
  - Biochemical assays: To determine the binding affinity of **DB1113** to its target kinases and the E3 ligase.
  - Cell-based assays: To measure the degradation of target kinases in cell lines, such as
    Western blotting or quantitative mass spectrometry (proteomics).



 Functional assays: To evaluate the downstream cellular effects of kinase degradation, such as cell proliferation, apoptosis, or signaling pathway modulation.

An illustrative experimental workflow for evaluating a PROTAC like **DB1113** is presented below:



Click to download full resolution via product page

Figure 2: General experimental workflow for PROTAC evaluation. (Within 100 characters)

# **Quantitative Data**

At present, specific quantitative data such as IC<sub>50</sub> (half-maximal inhibitory concentration) for binding or DC<sub>50</sub> (half-maximal degradation concentration) and D<sub>max</sub> (maximum degradation) values for each targeted kinase by **DB1113** are not publicly available in the summarized search



results. This critical information is anticipated to be contained within the experimental section of patent WO2022093742A1.

## **Signaling Pathways**

Given the extensive list of kinase targets, **DB1113** is expected to modulate a multitude of cellular signaling pathways critical to cell growth, proliferation, survival, and stress responses. The degradation of key kinases such as those in the MAPK and CDK families suggests that **DB1113** could impact pathways including:

- MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.
- Cell Cycle Control: Through the degradation of CDKs.
- Apoptosis and Autophagy Pathways: Influenced by kinases like RIPK1 and ULK1.

A simplified representation of the potential impact of **DB1113** on these pathways is shown below:



Click to download full resolution via product page

**Figure 3:** Potential impact of **DB1113** on key signaling pathways. (Within 100 characters)



#### Conclusion

**DB1113** is a promising multi-targeting kinase degrader with a broad therapeutic and research potential. While foundational information regarding its identity and target profile is available, a comprehensive understanding of its chemical structure, quantitative activity, and the precise experimental conditions for its use necessitates a detailed review of the primary patent literature, specifically WO2022093742A1. This guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the capabilities of this novel PROTAC molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. WO2022093742A1 Compounds for targeted protein degradation of kinases Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Nathanael S. Gray Inventions, Patents and Patent Applications Justia Patents Search [patents.justia.com]
- 4. WO2023044482A1 Erk5 degraders and uses thereof Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-depth Technical Guide to the Chemical Structure and Properties of DB1113]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823908#chemical-structure-of-db1113]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com